Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-
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Overview
Description
Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-, also known as Myrtenal, is an organic compound with the molecular formula C10H14O. It is a bicyclic monoterpene aldehyde that is commonly found in essential oils of various plants. This compound is known for its distinctive aroma and is used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- can be synthesized through several methods. One common method involves the oxidation of Myrtenol, which is a related compound. The oxidation can be carried out using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .
Industrial Production Methods
In industrial settings, the compound can be produced by extracting it from natural sources such as essential oils. The extraction process typically involves steam distillation followed by purification steps like fractional distillation .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- involves its interaction with various molecular targets. It can act as an antimicrobial agent by disrupting the cell membranes of microorganisms. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Myrtenol: A related compound with a hydroxyl group instead of an aldehyde group.
Myrtenic acid: An oxidized form of Myrtenal with a carboxylic acid group.
Nopol: Another bicyclic monoterpene with similar structural features.
Uniqueness
Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl- is unique due to its specific structural features and functional groups, which contribute to its distinctive aroma and reactivity. Its versatility in undergoing various chemical reactions makes it valuable in synthetic chemistry .
Properties
CAS No. |
30897-75-7 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)acetaldehyde |
InChI |
InChI=1S/C11H16O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,6,9-10H,4-5,7H2,1-2H3 |
InChI Key |
BLKPFVWYBFDTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CC=O)C |
Origin of Product |
United States |
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